molecular formula C16H16 B1601444 9,9-Dimethyl-9,10-dihydroanthracene CAS No. 42332-94-5

9,9-Dimethyl-9,10-dihydroanthracene

Cat. No.: B1601444
CAS No.: 42332-94-5
M. Wt: 208.3 g/mol
InChI Key: JZWGDEVGYRDRPM-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C16H16. It is a derivative of anthracene, characterized by the addition of two methyl groups at the 9th position and the saturation of the 9th and 10th positions, resulting in a dihydro structure. This compound is notable for its unique structural features, including a central benzene ring that adopts a boat conformation .

Preparation Methods

The synthesis of 9,9-Dimethyl-9,10-dihydroanthracene can be achieved through several methods:

Chemical Reactions Analysis

9,9-Dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-9,10-dihydroanthracene involves its ability to participate in electron transfer processes. The compound can act as a hydrogen donor in transfer hydrogenation reactions, facilitating the reduction of various substrates. Its molecular structure allows for interactions with specific molecular targets, influencing pathways involved in oxidation and reduction reactions .

Properties

IUPAC Name

10,10-dimethyl-9H-anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-16(2)14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWGDEVGYRDRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CC3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482389
Record name 10,10-dimethyl-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42332-94-5
Record name 10,10-dimethyl-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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